4-Phenyl-benzo[b]thiophene-2-carboxamidine
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Overview
Description
4-Phenyl-benzo[b]thiophene-2-carboxamidine is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a phenyl group at the 4-position and a carboxamidine group at the 2-position makes this compound unique. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-Phenyl-benzo[b]thiophene-2-carboxamidine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzothiophene derivative in the presence of a palladium catalyst.
Formation of the Carboxamidine Group: The carboxamidine group can be introduced by reacting the benzothiophene derivative with an appropriate amidine reagent under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Phenyl-benzo[b]thiophene-2-carboxamidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Phenyl-benzo[b]thiophene-2-carboxamidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Research: The compound is used in studies related to its biological activity, including its effects on cellular pathways and its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Phenyl-benzo[b]thiophene-2-carboxamidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an agonist of specific receptors. The compound’s effects are mediated through pathways such as the interferon regulatory factor (IRF) cascade and the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are involved in immune responses and inflammation, making the compound relevant in studies of immune modulation and cancer therapy.
Comparison with Similar Compounds
Similar compounds to 4-Phenyl-benzo[b]thiophene-2-carboxamidine include:
4-Iodobenzo[b]thiophene-2-carboxamidine: This compound has an iodine atom at the 4-position instead of a phenyl group.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have an amide group at the 2-position instead of a carboxamidine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H12N2S |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-phenyl-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C15H12N2S/c16-15(17)14-9-12-11(7-4-8-13(12)18-14)10-5-2-1-3-6-10/h1-9H,(H3,16,17) |
InChI Key |
HKXOXDHVUZHJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(SC3=CC=C2)C(=N)N |
Origin of Product |
United States |
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